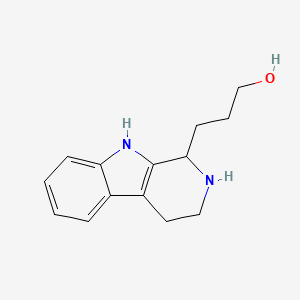

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propanol

Description

2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1-propanol is a β-carboline derivative characterized by a tetracyclic scaffold combining indole and pyridine moieties. The propanol substituent at position 1 distinguishes it from related compounds.

Properties

CAS No. |

94071-15-5 |

|---|---|

Molecular Formula |

C14H18N2O |

Molecular Weight |

230.31 g/mol |

IUPAC Name |

3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-1-ol |

InChI |

InChI=1S/C14H18N2O/c17-9-3-6-13-14-11(7-8-15-13)10-4-1-2-5-12(10)16-14/h1-2,4-5,13,15-17H,3,6-9H2 |

InChI Key |

XQJOQBSYNVJACP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)CCCO |

Origin of Product |

United States |

Scientific Research Applications

Antidepressant Activity

Research indicates that 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-propanol exhibits antidepressant-like effects in animal models. Studies have shown that it interacts with serotonergic and noradrenergic systems, which are crucial in mood regulation. In a controlled study involving rodents, the compound demonstrated significant reductions in depressive behaviors when compared to control groups .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanisms involve modulation of neuroinflammatory pathways and enhancement of neurotrophic factor signaling.

Cognitive Enhancement

Preliminary studies indicate that this compound may enhance cognitive functions. In trials involving memory-impaired animals, administration of the compound resulted in improved performance on memory tasks. This effect is hypothesized to be linked to its influence on cholinergic signaling pathways .

Analgesic Properties

The compound has also shown promise as an analgesic agent. Research indicates that it may modulate pain pathways by interacting with opioid receptors. In pain models, it has been effective in reducing nociceptive responses without the severe side effects typically associated with opioid analgesics .

Polymer Development

In material sciences, this compound has been utilized as a building block for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. The incorporation of this compound into polymer matrices has led to advancements in smart materials that respond to environmental stimuli .

Case Studies

Chemical Reactions Analysis

Core Reactivity and Functional Group Transformations

The compound’s reactivity arises from:

-

Indole/pyridine hybrid system : Enables electrophilic substitution and hydrogen-bonding interactions.

-

Propanol side chain : Participates in nucleophilic substitutions or oxidation reactions.

-

Tertiary amine : Facilitates acid-base chemistry and coordination with metal catalysts .

Key reactions include:

Pictet-Spengler Reaction Pathway

-

Imine Formation : Tryptamine condenses with aldehydes to form a Schiff base.

-

Cyclization : Acid catalysis (e.g., HCl, citric acid) promotes -shift and ring closure .

-

Diastereomerization : Stabilization via hydrogen bonding (cis) or steric effects (trans) .

Key intermediates :

-

Schiff base : Characterized by NMR singlet at δ 5.00–5.20 ppm (C1-H) .

-

Cyclized product : NH protons appear as singlets at δ 8.10–8.56 ppm .

Stability and Side Reactions

-

Oxidative degradation : Exposure to air causes darkening, especially with electron-rich substituents (e.g., 4'-OH groups) .

-

Racemization : Occurs under basic conditions (pH > 10) at C1 .

Analytical Characterization

| Technique | Key Data |

|---|---|

| ¹H NMR | Singlet at δ 5.16–5.26 ppm (C1-H) |

| ¹³C NMR | Peaks at δ 55.49 (C1), 22.41 ppm (CH₂) |

| HPLC | Retention time = 8.2 min (C18, MeOH/H₂O) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of β-carboline derivatives are highly dependent on substituent groups. Below is a systematic comparison:

Substituent-Driven Structural and Functional Variations

Table 1: Key Derivatives and Their Properties

Key Observations:

- Functional Groups and Activity: Propanol vs. Carboxylic Acid: The propanol group (hydrophilic) may enhance solubility compared to the carboxylic acid derivative, which is utilized as a research reagent . Sulfonyl/Tosyl Groups: Derivatives like 5n and 5o () exhibit high yields (81–91%) and stability (melting points >170°C), making them viable intermediates for further modifications .

- Biological Activity: GPX4 Inhibition: RSL3’s chloroacetyl group is critical for covalent binding to GPX4, inducing ferroptosis . HDAC Inhibition: Hydroxyamino groups in 9e and 9f () enable zinc chelation in HDAC active sites, conferring antiproliferative effects .

Preparation Methods

Pictet-Spengler Reaction-Based Synthesis

One of the most efficient and widely reported methods to prepare tetrahydro-β-carboline derivatives, including the tetrahydro-pyridoindole scaffold, is the Pictet-Spengler cyclization . This involves the condensation of tryptamine derivatives with aldehydes under acidic conditions, followed by intramolecular cyclization.

- Reagents and Conditions:

- Tryptamine hydrochloride (1 equiv)

- Aldehyde (1 equiv)

- Citric acid as a green catalyst (1 equiv)

- Water as solvent

- Reaction temperature: 60 °C

- Reaction time: 24 hours

- Reaction vessel: sealed tube or test tube

- Workup:

- Reaction quenched with liquid ammonia

- Solid product filtered and purified by crystallization

- Yields:

This method is praised for its simplicity, environmental friendliness, and cost-effectiveness, making it suitable for synthesizing various substituted tetrahydro-β-carbolines and related pyridoindole derivatives.

Alkylation and Functionalization of the Pyridoindole Core

To specifically introduce the 1-propanol side chain at the nitrogen (N-1) position of the tetrahydro-pyridoindole, alkylation reactions are employed:

- Starting from the tetrahydro-pyridoindole core, alkylation with 3-bromopropanol or similar alkyl halides can introduce the propanol substituent.

- Alternatively, reductive amination techniques using aldehydes or ketones with amino groups on the pyridoindole, followed by reduction with sodium cyanoborohydride, have been used to install alkyl side chains including hydroxyalkyl groups.

- Typical solvents include acetonitrile or benzene, with p-toluenesulfonic acid or acetic acid as catalysts to maintain pH.

- Purification involves extraction, chromatography on silica gel, and recrystallization from solvent mixtures such as methanol-ethyl acetate-hexane.

Multi-Step Synthesis from Substituted Anilines

Patents describe the preparation of substituted tetrahydro-pyridoindoles starting from halogenated anilines (e.g., 7-bromoaniline):

- Sequence:

- Cyclization to form the indole ring

- Reduction steps to saturate the ring system

- Pictet-Spengler cyclization to close the pyrido ring

- Alkylation and functional group modifications (e.g., Heck coupling, deprotection, hydrolysis)

- This approach allows introduction of various substituents on the aromatic and pyridine rings to tailor biological properties.

Detailed Preparation Method Example

Synthesis of 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1-propanol via Pictet-Spengler and Alkylation

Characterization Techniques Used

- Thin Layer Chromatography (TLC): To monitor reaction progress.

- Melting Point (mp): Determined by open capillary tube method.

- Fourier Transform Infrared Spectroscopy (FTIR): Identification of functional groups.

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR spectra recorded for structural confirmation.

- Mass Spectrometry (MS): Electron ionization (EI) to confirm molecular weight.

- Chromatography: Silica gel column chromatography for purification.

Spectral data for the core compound show characteristic signals:

Summary Table of Preparation Conditions and Yields

| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification |

|---|---|---|---|---|---|---|---|

| Pictet-Spengler cyclization | Tryptamine hydrochloride + aldehyde | Citric acid | Water | 60 | 24 | 65 | Crystallization |

| Alkylation/Reductive amination | Tetrahydro-pyridoindole + 3-bromopropanol or hydroxypropionaldehyde + NaCNBH3 | Acetic acid | Acetonitrile | RT to 60 | 0.5-2 | 50-70 | Silica gel chromatography, recrystallization |

Research Discoveries and Notes

- The use of citric acid in aqueous medium as a green catalyst for Pictet-Spengler cyclization presents a significant advancement in environmentally friendly synthesis of tetrahydro-β-carbolines and related pyridoindoles.

- Introduction of the propanol side chain via reductive amination is effective and mild, preserving the sensitive heterocyclic core.

- Multi-step synthetic routes from substituted anilines allow structural diversification for potential biological activity exploration.

- The compound's spectral data are consistent with the proposed structure and confirm successful synthesis.

Q & A

Q. Data-driven optimization :

| Substituent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| Methyl | 91 | 176–178 | |

| Phenyl | 93 | 157–162 |

How do structural modifications influence biological activity?

Q. Advanced

- Acylhydrazone derivatives : Enhance antiviral activity by replacing the carboxylic acid group with acylhydrazones (e.g., compound 1 in inhibits viral replication via Akt pathway modulation) .

- Tetrazole hybrids : Improve antifungal activity by increasing lipophilicity (e.g., 14c in shows MIC values <1 µg/mL against Candida albicans) .

SAR trends : Bulky substituents (e.g., tert-butyl) at the tetrazole moiety improve metabolic stability .

How can contradictions in reported biological data be resolved?

Advanced

Discrepancies in activity (e.g., antiviral vs. inactive derivatives) arise from:

- Assay variability : Standardize cell lines (e.g., HEK293 for Akt inhibition) and protocols (e.g., IC₅₀ determination via MTT assays) .

- Stereochemical purity : Validate enantiomeric excess (e.g., HPLC) to exclude inactive isomers .

- Solubility factors : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

What analytical methods confirm purity and structural integrity?

Q. Basic

- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., column: C18, mobile phase: acetonitrile/water) .

- Elemental analysis : Match calculated vs. observed C, H, N values (e.g., ±0.3% tolerance) .

- Melting point analysis : Compare with literature values (e.g., 100–103°C for 14c) .

What are the challenges in scaling up THBC synthesis?

Q. Advanced

- Oxidative rearrangements : TCCA generates HCl gas, requiring corrosion-resistant reactors .

- Multicomponent reactions : Optimize stoichiometry (1:1:1 for THBC, aldehyde, isocyanide) to minimize side products .

- Purification : Use silica gel chromatography (hexane/EtOAc gradients) for intermediates .

How does the 1-propanol substituent impact physicochemical properties?

Advanced

The propanol group increases hydrophilicity (logP reduction by ~1.5 units) and enables hydrogen bonding, critical for target binding (e.g., PDE5A inhibition in ). Synthesize via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.